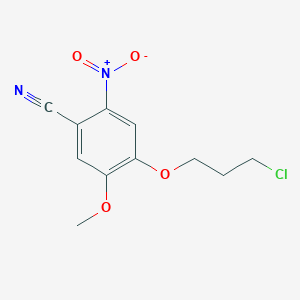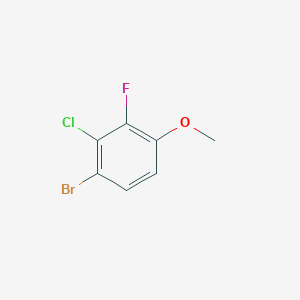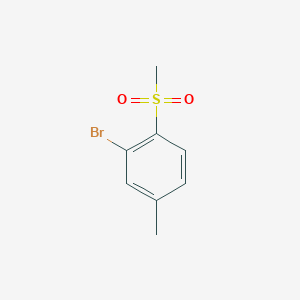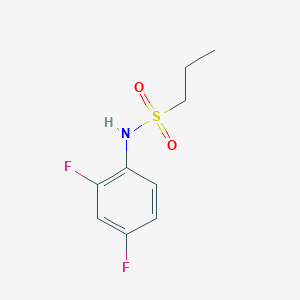
N-(2,4-Difluorophenyl)propane-1-sulfonamide
Descripción general
Descripción
“N-(2,4-Difluorophenyl)propane-1-sulfonamide” is a chemical compound with the molecular formula C9H11F2NO2S . It has a molecular weight of 235.25 . The compound is supplied by eMolecules and is available in solid form .
Molecular Structure Analysis
The InChI code for “N-(2,4-Difluorophenyl)propane-1-sulfonamide” is 1S/C9H11F2NO2S/c1-2-5-15(13,14)12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“N-(2,4-Difluorophenyl)propane-1-sulfonamide” has a density of 1.4±0.1 g/cm3, a boiling point of 296.4±50.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . Its enthalpy of vaporization is 53.6±3.0 kJ/mol, and it has a flash point of 133.0±30.1 °C . The compound has a molar refractivity of 53.3±0.4 cm3 .Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties
N-(2,4-Difluorophenyl)propane-1-sulfonamide and related compounds play a significant role in the synthesis and properties of polymers. For instance, sulfonated poly(arylene ether sulfone)s, which contain components like 4,4′-difluorophenyl sulfone, demonstrate high molecular weight and are used to create tough and flexible membranes, crucial for various applications including fuel cells (Bae, Miyatake, & Watanabe, 2009). Similarly, block copolymers containing fluorenyl groups and bis(4-fluorophenyl)sulfone exhibit high proton conductivity and are promising for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).
Antimicrobial Properties
Compounds structurally similar to N-(2,4-Difluorophenyl)propane-1-sulfonamide, such as N-sulfonates with pyridyl, quinolyl, and isoquinolyl groups, show potential antimicrobial and antifungal activities. These include derivatives like 4-(4-carboxypyridinium-1-yl)butane-1-sulfonamide (Fadda, El-Mekawy, & AbdelAal, 2016).
Synthesis of Secondary and Tertiary Sulfonamides
Secondary and tertiary sulfonamides, which are synthesized using components like 3-bromopyridine and various sulfonamides (including those similar to N-(2,4-Difluorophenyl)propane-1-sulfonamide), are crucial in creating N-(3-Pyridinyl)-substituted compounds with a range of applications (Han, 2010).
Electronic Transport in Polymers
N-(2,4-Difluorophenyl)propane-1-sulfonamide-related compounds, specifically bis(4-chlorophenyl)sulfone, are used in synthesizing poly(azomethine sulfone)s. These polymers exhibit semiconducting properties and are studied for their electronic transport mechanisms, which have significant implications in material science (Rusu et al., 2007).
Proton Conductivity and Methanol Permeability
A novel sulfonated diamine monomer derived from components similar to N-(2,4-Difluorophenyl)propane-1-sulfonamide has been synthesized, showing potential applications in proton conductivity and methanol permeability, crucial for fuel cell technologies (Yin et al., 2003).
Application in Electrochromic Devices
Compounds related to N-(2,4-Difluorophenyl)propane-1-sulfonamide, such as sulfonated monomers based on 3,4-propylenedioxythiophene, have been used in the fabrication of high-contrast solid-state electrochromic devices, indicating its significance in material science and electronic applications (Jain et al., 2009).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary statements include P260, P270, P280, P402 + P404, advising against breathing dust/fume/gas/mist/vapors/spray, eating, drinking or smoking when using this product, handling without protective gloves/protective clothing/eye protection/face protection, and storing in a dry place and in a closed container .
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)propane-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2S/c1-2-5-15(13,14)12-9-4-3-7(10)6-8(9)11/h3-4,6,12H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZDPIXYOILDMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=C(C=C(C=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697477 | |
| Record name | N-(2,4-Difluorophenyl)propane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Difluorophenyl)propane-1-sulfonamide | |
CAS RN |
918523-57-6 | |
| Record name | N-(2,4-Difluorophenyl)-1-propanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=918523-57-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4-Difluorophenyl)propane-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80697477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

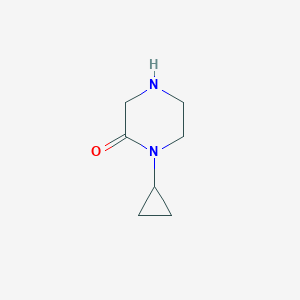
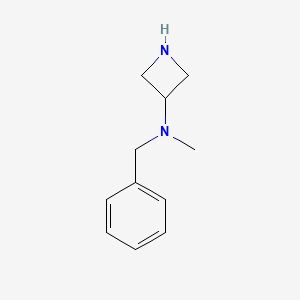
![4-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B1442060.png)
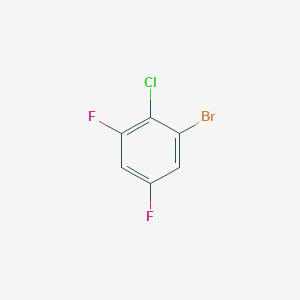
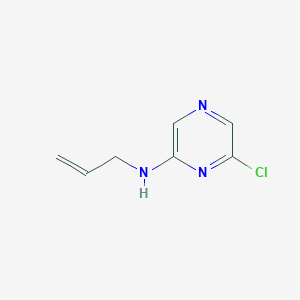
![N-[2-(Aminomethyl)phenyl]-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)amine](/img/structure/B1442066.png)
![5-fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1442069.png)
![7-fluoro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1442070.png)
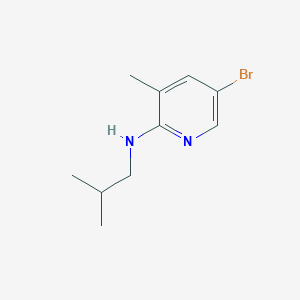
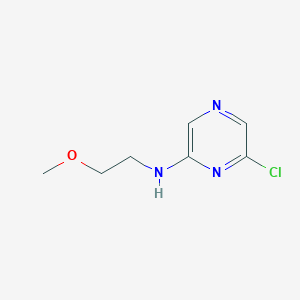
![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B1442075.png)
